
5-Chloropyrimidine-2-carboxamide
Overview
Description
5-Chloropyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 5th position and a carboxamide group at the 2nd position of the pyrimidine ring. It has a molecular formula of C5H4ClN3O and a molecular weight of 157.56 g/mol .
Preparation Methods
The synthesis of 5-Chloropyrimidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrimidine with ammonia or an amine under suitable conditions to introduce the carboxamide group. The reaction typically takes place in a solvent such as ethanol or methanol, and may require the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process is designed to be scalable and safe for large-scale production .
Chemical Reactions Analysis
5-Chloropyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Chloropyrimidine-2-carboxamide has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound can exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain derivatives display potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the micromolar range, suggesting their potential as new antitubercular agents .
Antiviral Properties
The compound has also been explored as a potential antiviral agent. A novel chemotype derived from this compound demonstrated low nanomolar inhibitory activity against HIV-1, indicating its promise in developing new antiviral therapies. The mechanism of action involves dual target inhibition, affecting both integrase and reverse transcriptase enzymes .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Compounds derived from this scaffold have shown significant inhibition of COX-2 activity, which is crucial for the development of anti-inflammatory drugs .
Biological Research
Enzyme Inhibition Studies
In biochemical assays, this compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of various enzymes, thereby modulating their activity. This property is particularly valuable in drug discovery for targeting specific pathways in diseases .
Ligand Development
The compound serves as a ligand in various biochemical assays, facilitating the study of protein-ligand interactions. Its ability to form stable complexes with target proteins makes it a valuable tool in structural biology and pharmacology.
Industrial Applications
Synthesis of Specialty Chemicals
In the chemical industry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its versatility allows it to be incorporated into various chemical reactions, leading to the development of specialty chemicals used in pharmaceuticals and agrochemicals .
Agrochemical Development
The compound has potential applications in the agrochemical sector, where it can be used to develop herbicides and fungicides. Its effectiveness against plant pathogens makes it a candidate for further exploration in agricultural applications .
Data Table: Summary of Applications
Case Studies
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Antimycobacterial Activity Study
A study focused on the synthesis and evaluation of 5-chloro-N-phenylpyrazine-2-carboxamides revealed several candidates with promising antimycobacterial activity against M. tuberculosis. The research highlighted the importance of structural modifications in enhancing potency and reducing cytotoxicity . -
Antiviral Mechanism Investigation
Another investigation into the antiviral properties of a novel derivative revealed that it could inhibit HIV-1 effectively while maintaining low toxicity levels in host cells. The study emphasized the significance of molecular modeling in understanding binding affinities and mechanisms . -
Anti-inflammatory Efficacy Assessment
Research assessing the anti-inflammatory effects of pyrimidine derivatives showed that certain compounds could significantly inhibit COX-2 activity at low concentrations, comparable to established anti-inflammatory drugs like celecoxib .
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target. Detailed studies are required to elucidate the precise pathways involved .
Comparison with Similar Compounds
5-Chloropyrimidine-2-carboxamide can be compared with other similar compounds, such as:
5-Chloropyrimidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can result in different chemical properties and reactivity.
2-Chloropyrimidine-5-carboxamide: The position of the chlorine and carboxamide groups are reversed, leading to variations in their chemical behavior and applications.
Biological Activity
5-Chloropyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its antimycobacterial and anti-inflammatory activities, along with structure-activity relationships (SARs) that underpin these effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its chemical structure. Variations in substituents on the pyrimidine ring can significantly influence its pharmacological properties. Research has demonstrated that modifications to the phenyl part of the molecule can enhance activity against various pathogens while maintaining low cytotoxicity levels.
Table 1: Summary of Biological Activities and MIC Values
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (SI) |
---|---|---|---|
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | Antimycobacterial | 1.56 µg/mL (M. tuberculosis) | SI = 47 |
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Antimycobacterial | 3.13 µg/mL (M. tuberculosis) | Non-toxic |
Pyrimidine derivatives (various) | Anti-inflammatory | IC50 = 0.04 µmol (COX-2 inhibition) | - |
Antimycobacterial Activity
This compound exhibits potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. A study synthesized a series of derivatives, including 5-chloro-N-phenylpyrazine-2-carboxamides, which showed significant inhibition of mycobacterial growth with MIC values ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv and other strains such as M. kansasii and M. avium .
Case Study: Efficacy Against Resistant Strains
Research highlighted the efficacy of these compounds against PZA-resistant strains of M. tuberculosis, indicating their potential as new antitubercular agents. The derivatives were tested using a modified Microplate Alamar Blue Assay, revealing several candidates with micromolar MIC values and low cytotoxicity in HepG2 cell lines .
Anti-inflammatory Activity
In addition to its antimycobacterial properties, this compound has demonstrated anti-inflammatory effects, particularly through the inhibition of COX-2 enzyme activity. Studies reported that certain pyrimidine derivatives displayed IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating their potential for therapeutic applications in inflammatory conditions .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with bacterial growth and inflammation:
- Antimycobacterial Mechanism : The compound inhibits mycobacterial fatty acid synthase I, disrupting lipid biosynthesis essential for mycobacterial cell wall integrity .
- Anti-inflammatory Mechanism : It selectively inhibits COX-2 over COX-1, leading to reduced production of pro-inflammatory prostaglandins .
Properties
IUPAC Name |
5-chloropyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKGSDHPGYZYCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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